molecular formula C27H21N5O2 B12016808 2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile CAS No. 391659-83-9

2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile

Cat. No.: B12016808
CAS No.: 391659-83-9
M. Wt: 447.5 g/mol
InChI Key: XIXGIZQFMZSWIG-RGEXLXHISA-N
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Description

2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile is a complex organic compound that features a benzimidazole core linked to a pyrazole ring, which is further substituted with a dimethoxyphenyl and a phenyl group

Preparation Methods

The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzimidazole core, followed by the formation of the pyrazole ring. The final step involves the introduction of the acrylonitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The benzimidazole and pyrazole rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or anticancer activity, making it of interest for therapeutic applications.

    Industry: The compound’s unique structure could be useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar compounds include other benzimidazole and pyrazole derivatives. What sets 2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Examples of similar compounds include:

  • 2-(1H-Benzo[d]imidazol-2-yl)phenyl derivatives
  • 3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazole derivatives

This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

391659-83-9

Molecular Formula

C27H21N5O2

Molecular Weight

447.5 g/mol

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile

InChI

InChI=1S/C27H21N5O2/c1-33-24-13-12-18(15-25(24)34-2)26-20(17-32(31-26)21-8-4-3-5-9-21)14-19(16-28)27-29-22-10-6-7-11-23(22)30-27/h3-15,17H,1-2H3,(H,29,30)/b19-14-

InChI Key

XIXGIZQFMZSWIG-RGEXLXHISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4N3)C5=CC=CC=C5)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5)OC

Origin of Product

United States

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